6-Bromospiro[3,4-dihydrothiochromene-2,1'-cyclobutane]-4-ol
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Overview
Description
6-Bromospiro[3,4-dihydrothiochromene-2,1’-cyclobutane]-4-ol is a complex organic compound featuring a spirocyclic structure This compound is characterized by the presence of a bromine atom, a thiochromene moiety, and a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromospiro[3,4-dihydrothiochromene-2,1’-cyclobutane]-4-ol typically involves multi-step organic reactions. One common approach is the [2+2] cycloaddition reaction, which forms the cyclobutane ring. This reaction can be catalyzed by various metal catalysts under controlled conditions to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Bromospiro[3,4-dihydrothiochromene-2,1’-cyclobutane]-4-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like hydroxide or amine groups replace the bromine.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Scientific Research Applications
6-Bromospiro[3,4-dihydrothiochromene-2,1’-cyclobutane]-4-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions due to its unique structure.
Industry: Used in the synthesis of materials with specialized properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 6-Bromospiro[3,4-dihydrothiochromene-2,1’-cyclobutane]-4-ol involves its interaction with molecular targets in biological systems. The bromine atom and thiochromene moiety can interact with enzymes and receptors, modulating their activity. The cyclobutane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
6-Bromospiro[3,4-dihydrochromene-2,1’-cyclobutane]-4-amine: Similar structure but with an amine group instead of a hydroxyl group.
6-Bromospiro[3,4-dihydrochromene-2,1’-cyclobutane]-4-one: Contains a ketone group instead of a hydroxyl group.
Uniqueness
The presence of the hydroxyl group in 6-Bromospiro[3,4-dihydrothiochromene-2,1’-cyclobutane]-4-ol distinguishes it from similar compounds, providing unique reactivity and potential for forming hydrogen bonds. This can influence its solubility, stability, and interactions with biological targets.
Properties
IUPAC Name |
6-bromospiro[3,4-dihydrothiochromene-2,1'-cyclobutane]-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrOS/c13-8-2-3-11-9(6-8)10(14)7-12(15-11)4-1-5-12/h2-3,6,10,14H,1,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPAIHVMSQTRNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C3=C(S2)C=CC(=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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